Cyclohexyl 4-methoxybenzylidenecarbamate
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Overview
Description
Cyclohexyl 4-methoxybenzylidenecarbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a cyclohexyl group, a methoxybenzylidene moiety, and a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-methoxybenzylidenecarbamate typically involves the reaction of cyclohexylamine with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently converted to the carbamate by reaction with phosgene or a phosgene equivalent under controlled conditions.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 4-methoxybenzylidenecarbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imine moiety can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of cyclohexyl 4-methoxybenzylamine.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Cyclohexyl 4-methoxybenzylidenecarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-methoxybenzylidenecarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.
Comparison with Similar Compounds
Cyclohexyl 4-methoxybenzylidenecarbamate can be compared with other carbamate compounds, such as:
Carbendazim: A fungicide with a similar carbamate structure but different biological activity.
Dicyclomine: An anticholinergic drug with a different mechanism of action but similar structural features.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
cyclohexyl (NE)-N-[(4-methoxyphenyl)methylidene]carbamate |
InChI |
InChI=1S/C15H19NO3/c1-18-13-9-7-12(8-10-13)11-16-15(17)19-14-5-3-2-4-6-14/h7-11,14H,2-6H2,1H3/b16-11+ |
InChI Key |
IUGKDEUTTDLHKT-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/C(=O)OC2CCCCC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC(=O)OC2CCCCC2 |
Origin of Product |
United States |
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